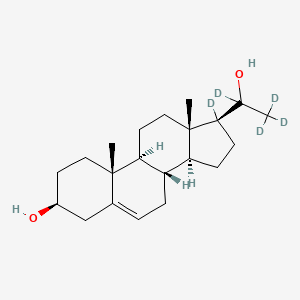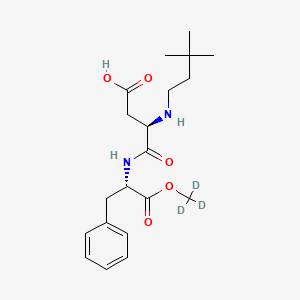
Tigloyl-L-carnitine-d3 (chloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tigloyl-L-carnitine-d3 (chloride) is a deuterium-labeled derivative of Tigloyl-L-carnitine chloride. This compound is primarily used in scientific research, particularly in studies involving stable isotopes. Deuterium labeling is a technique where hydrogen atoms in a molecule are replaced with deuterium, a stable isotope of hydrogen. This modification can significantly affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Tigloyl-L-carnitine-d3 (chloride) are not well-documented. Typically, the production of deuterium-labeled compounds involves specialized facilities equipped to handle isotopic labeling. These facilities use advanced techniques to ensure the purity and consistency of the labeled compounds .
化学反应分析
Types of Reactions
Tigloyl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
The specific reagents and conditions used in the reactions of Tigloyl-L-carnitine-d3 (chloride) depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from the reactions of Tigloyl-L-carnitine-d3 (chloride) depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .
科学研究应用
Tigloyl-L-carnitine-d3 (chloride) has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving stable isotopes to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and therapeutic agents by providing insights into the metabolic fate of compounds
作用机制
The mechanism of action of Tigloyl-L-carnitine-d3 (chloride) involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows researchers to track the compound’s movement and transformation within biological systems. This provides valuable information on the pharmacokinetics and metabolism of the compound, aiding in the development of new drugs and therapeutic agents .
相似化合物的比较
Similar Compounds
Tigloyl-L-carnitine chloride: The non-deuterated version of Tigloyl-L-carnitine-d3 (chloride).
L-Carnitine: A naturally occurring compound involved in the transport of fatty acids into mitochondria for energy production.
Acetyl-L-carnitine: A derivative of L-carnitine that has been acetylated, commonly used in studies involving brain function and cognitive health
Uniqueness
Tigloyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium allows for more precise tracking and quantitation of the compound in biological systems, making it a valuable tool in drug development and metabolic studies .
属性
分子式 |
C12H22ClNO4 |
|---|---|
分子量 |
282.78 g/mol |
IUPAC 名称 |
[(2R)-3-carboxy-2-[(E)-2-methylbut-2-enoyl]oxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C12H21NO4.ClH/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5;/h6,10H,7-8H2,1-5H3;1H/b9-6+;/t10-;/m1./s1/i3D3; |
InChI 键 |
PNDHRANMFFUOLD-PIBOUNTKSA-N |
手性 SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)/C(=C/C)/C.[Cl-] |
规范 SMILES |
CC=C(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



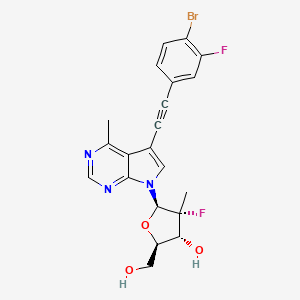
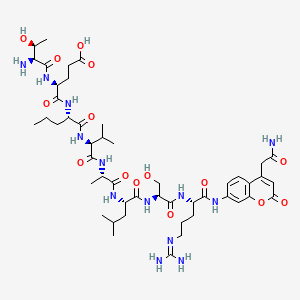
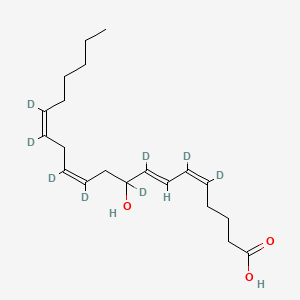
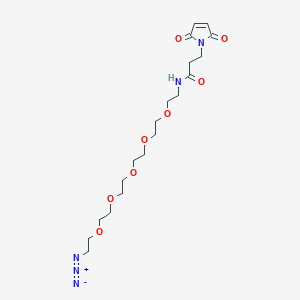
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16E,18R,19S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12418235.png)

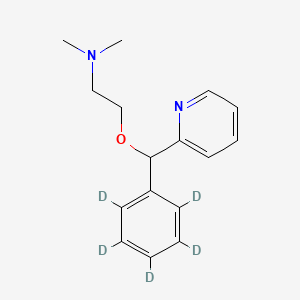
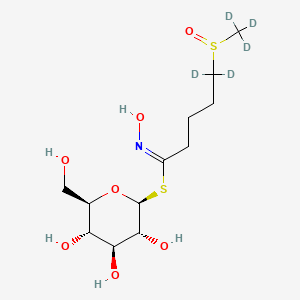
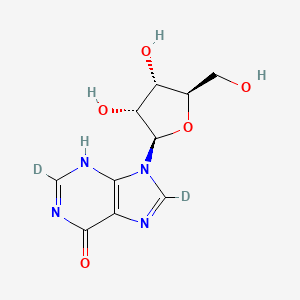
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12418270.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12418271.png)
